5-Fluoro-2-(methylthio)pyrimidin-4-amine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C5H6FN3S |
|---|---|
Molecular Weight |
159.19 g/mol |
IUPAC Name |
5-fluoro-2-methylsulfanylpyrimidin-4-amine |
InChI |
InChI=1S/C5H6FN3S/c1-10-5-8-2-3(6)4(7)9-5/h2H,1H3,(H2,7,8,9) |
InChI Key |
ZUSYTELDTZZXSE-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C(C(=N1)N)F |
Origin of Product |
United States |
Foundational & Exploratory
5-Fluoro-2-(methylthio)pyrimidin-4-amine CAS 455-22-1 chemical properties
Executive Summary
5-Fluoro-2-(methylthio)pyrimidin-4-amine (CAS 455-22-1) is a specialized fluorinated pyrimidine scaffold critical to the synthesis of antiretroviral and antineoplastic agents. Functioning as a "masked" precursor to 5-Fluorocytosine (5-FC) , it serves as the structural foundation for blockbuster drugs like Emtricitabine (FTC) and Capecitabine .
For medicinal chemists, this compound offers a unique "catch-and-release" functionality. The C2-methylthio group acts as a stable handle during early-stage functionalization but can be activated (via oxidation) for regioselective nucleophilic displacement, or hydrolyzed to reveal the bioactive cytosine core. This guide details its physicochemical profile, validated synthetic routes, and reactivity protocols for drug development.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
Core Identity
| Property | Detail |
| Chemical Name | This compound |
| CAS Number | 455-22-1 |
| Synonyms | 4-Amino-5-fluoro-2-(methylthio)pyrimidine; 5-Fluoro-2-(methylsulfanyl)pyrimidin-4-amine |
| Molecular Formula | C₅H₆FN₃S |
| Molecular Weight | 159.19 g/mol |
| SMILES | CSC1=NC=C(F)C(N)=N1 |
| Appearance | White to off-white crystalline powder |
Physicochemical Properties[1][2][4][9][10][11][12][13]
-
Solubility: Soluble in polar aprotic solvents (DMSO, DMF) and alcohols (Methanol, Ethanol). Limited solubility in water due to the lipophilic methylthio group.
-
Melting Point: Typically 188–192 °C (varies by polymorph/purity).
-
Acidity (pKa): Predicted basic pKa (N1/N3) ≈ 3.5–4.0. The electron-withdrawing fluorine atom at C5 reduces the basicity of the pyrimidine ring compared to non-fluorinated analogs.
-
Stability: Stable under inert atmosphere.[1] Sensitive to strong oxidizers (sulfide oxidation) and prolonged exposure to strong acids (hydrolysis).
Structural Analysis & Reactivity Logic
The utility of CAS 455-22-1 stems from the electronic interplay between its three functional handles:
-
C5-Fluorine (Electronic Modulator): The fluorine atom exerts a strong inductive effect (-I), pulling electron density from the ring. This makes the C2 and C4 positions more electrophilic, facilitating nucleophilic attacks.
-
C2-Methylthio (The "Switch"):
-
State 1 (Stable): As a sulfide (-SMe), it is relatively inert to mild nucleophiles, allowing modifications at the N4-amine.
-
State 2 (Activated): Upon oxidation to sulfoxide (-SOMe) or sulfone (-SO₂Me), it becomes a potent leaving group, enabling SNAr displacement by amines or alkoxides.
-
-
C4-Amine (Nucleophile): Acts as a handle for coupling reactions or protection strategies (e.g., silylation) prior to glycosylation.
Visualization: Reactivity Pathways
Figure 1: Divergent reactivity of the scaffold. Pathway A leads to known APIs (5-FC); Pathway B allows for the generation of novel 2-substituted libraries.
Synthetic Routes & Manufacturing[1][8]
The most efficient industrial synthesis avoids the use of expensive fluorinating agents (like F2 gas) by introducing the fluorine atom early via a fluorinated building block.
The "Enolate-Thiourea" Cyclization Method
This method, optimized by groups like VCU's Medicines for All Institute, utilizes fluoroacetonitrile as the starting material.
Step-by-Step Mechanism:
-
Enolate Formation: Fluoroacetonitrile is condensed with ethyl formate (or similar) using a base to form the 2-cyano-2-fluoroethenolate salt.
-
Cyclocondensation: The enolate reacts with S-methylisothiourea. The thiourea acts as a binucleophile, closing the ring to form the pyrimidine core.
Figure 2: Convergent synthesis of CAS 455-22-1 from acyclic precursors.
Experimental Protocols
Protocol A: Synthesis of this compound
Adapted from VCU Medicines for All Institute methodology.
-
Reagents: Potassium (Z)-2-cyano-2-fluoroethenolate (1.0 equiv), S-methylisothiourea hemisulfate (1.1 equiv), Water/Methanol solvent system.
-
Procedure:
-
Dissolve S-methylisothiourea hemisulfate in water.
-
Add the fluoroethenolate salt slowly to the solution at room temperature.
-
Adjust pH to ~8.5 using mild base (e.g., NaHCO3) if necessary to facilitate cyclization.
-
Stir the mixture at 25–40 °C for 4–6 hours. The product will precipitate as the reaction progresses.
-
-
Workup:
-
Cool the suspension to 0–5 °C.
-
Filter the white solid.
-
Wash with cold water to remove inorganic salts.
-
Dry under vacuum at 45 °C.
-
Yield: Typically 80–85%.
-
Protocol B: Activation & Displacement (Library Generation)
For converting the 2-SMe group into a 2-Amino derivative.
-
Oxidation:
-
Dissolve CAS 455-22-1 (1 mmol) in DCM.
-
Add mCPBA (2.2 equiv) at 0 °C. Stir for 2 hours.
-
Wash with NaHCO3 to remove benzoic acid byproduct.
-
Isolate the sulfone intermediate (often used crude).
-
-
Displacement:
-
Dissolve the sulfone in THF or Dioxane.
-
Add the desired Amine Nucleophile (R-NH2) (1.5 equiv) and a base (DIPEA).
-
Heat to 60–80 °C for 2–4 hours.
-
The sulfinate is displaced, yielding the 2-amino-5-fluoropyrimidine .
-
Applications in Drug Discovery[1][5]
Precursor to 5-Fluorocytosine (5-FC)
The primary industrial use of CAS 455-22-1 is the production of 5-FC (Flucytosine).
-
Reaction: Hydrolysis in boiling concentrated HCl or HBr.
-
Mechanism: The harsh acidic conditions hydrolyze the methylthio ether to the hydroxyl (tautomerizing to the ketone/amide), yielding 5-Fluorocytosine.
-
Significance: 5-FC is an antifungal drug and the immediate precursor to Capecitabine.
Synthesis of Emtricitabine (FTC)
Emtricitabine is a nucleoside reverse transcriptase inhibitor (NRTI).[2]
-
Workflow:
-
Hydrolysis: CAS 455-22-1
5-Fluorocytosine. -
Silylation: 5-FC is treated with HMDS (hexamethyldisilazane) to protect the amine and oxygen, increasing solubility.
-
Vorbrüggen Glycosylation: The silylated base is coupled with a 1,3-oxathiolane sugar derivative (using TMSCl/NaI or Lewis acids) to form the nucleoside core.
-
Resolution: Separation of enantiomers yields Emtricitabine.
-
Handling & Safety Information
GHS Classification:
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Storage:
-
Store at 2–8 °C (Refrigerate).
-
Keep under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the sulfur.
-
Protect from light.[3]
References
-
Medicines for All Institute (VCU). "Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate." European Journal of Organic Chemistry, 2019.
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 259225, 2-(Methylthio)pyrimidin-4-amine (Related Analog Data)." PubChem, 2025.
-
Mear, S. J., et al. "Synthesis of (±)-Emtricitabine and (±)-Lamivudine by Chlorotrimethylsilane–Sodium Iodide-Promoted Vorbrüggen Glycosylation."[4][5] The Journal of Organic Chemistry, 2022.[6]
- Liebeskind, L. S., et al. "Heteroaromatic Thioether-Organostannane Cross-Coupling." Journal of the American Chemical Society.
-
GuideChem. "(4-Amino-2-(methylthio)pyrimidin-5-yl)methanol Chemical Properties."
Sources
- 1. avanihotels.com [avanihotels.com]
- 2. Synthesis and characterization of a long-acting emtricitabine prodrug nanoformulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of a Long Acting Nanoformulated Emtricitabine ProTide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of (±)-Emtricitabine and (±)-Lamivudine by Chlorotrimethylsilane–Sodium Iodide-Promoted Vorbrüggen Glycosylation [dspace.mit.edu]
- 6. researchgate.net [researchgate.net]
Solubility Profile of 5-Fluoro-2-(methylthio)pyrimidin-4-amine: A Process Chemistry Perspective
Topic: Solubility profile of 5-Fluoro-2-(methylthio)pyrimidin-4-amine in organic solvents Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals[1][2]
Executive Summary
This compound (CAS: 1310078-72-8) serves as a critical "gatekeeper" intermediate in the synthesis of high-value fluorinated nucleosides, most notably 5-Fluorocytosine (5-FC) and the antiretroviral Emtricitabine (FTC) .[1][2][3] Its solubility profile is the governing factor in its isolation, purification, and downstream conversion.[2]
Unlike the final hydrophilic drug substances, this intermediate possesses a distinct lipophilic character due to the S-methyl thioether moiety.[1][2] This guide provides a comprehensive analysis of its solubility behavior, thermodynamic drivers, and practical solvent selection strategies for process optimization.[2]
Physicochemical Characterization & Structural Logic
To predict and manipulate solubility, one must first understand the molecular architecture.[2] The molecule represents a "push-pull" system of polarity:
-
The Solubilizing Core (Polar): The pyrimidine ring and the 4-amino group (
) act as hydrogen bond donors/acceptors, facilitating solubility in polar protic solvents and water.[1][2] -
The Lipophilic Shield (Non-Polar): The 5-fluoro substituent (highly electronegative but lipophilic) and the 2-(methylthio) group significantly reduce water solubility compared to its oxygenated analogs (e.g., cytosine).[1][2]
Implication: This compound exhibits a "Goldilocks" solubility profile —sufficiently soluble in organic reaction media to facilitate conversion, but insoluble enough in aqueous mixtures to allow for high-yield precipitation during workup.[1][2]
Table 1: Key Physicochemical Parameters
| Parameter | Value / Characteristic | Process Impact |
| Molecular Formula | MW: 159.19 g/mol | |
| Physical State | Solid / Crystalline Powder | High lattice energy requires polar aprotic solvents for disruption.[1][2][4][5] |
| Melting Point | ~180–200°C (Analog Est.)[2] | High MP suggests lower general solubility in low-boiling solvents.[1] |
| LogP (Predicted) | ~0.5 – 0.9 | Moderate lipophilicity; extracts well into EtOAc/alcohols. |
| pKa (Basic) | ~3.5 – 4.0 (Pyrimidine N) | Solubility increases significantly in acidic media (pH < 2).[1][2] |
Solubility Profile in Organic Solvents
The following classification is derived from structural analog analysis (e.g., 2-(methylthio)pyrimidin-4-amine) and process literature for fluorinated pyrimidines.
Tier 1: High Solubility (Good Solvents)
Used for stock solutions, homogeneous reactions, and initial dissolution.[1][2]
-
DMSO (Dimethyl sulfoxide): The gold standard for biological assays and stock solutions.[2] Capable of disrupting strong crystal lattice interactions.
-
DMF (Dimethylformamide): Excellent for nucleophilic substitution reactions.[2]
-
DMAc (Dimethylacetamide): Alternative to DMF with similar solvating power.[2]
Tier 2: Moderate Solubility (Process Solvents)
Used for reflux reactions and recrystallization.[1][2]
-
Methanol (MeOH): High solubility at reflux; moderate at RT.[2] Often used in binary mixtures with water.
-
Ethanol (EtOH): Lower solubility than methanol.[2] Ideal antisolvent when paired with DMSO.[1]
-
Acetone: Moderate solubility; good for rapid evaporation but poor for retaining polar impurities.
-
Ethyl Acetate (EtOAc): Effective for extraction from aqueous phases, though solubility is lower than in alcohols.[2]
Tier 3: Low Solubility (Antisolvents)
Used for precipitation and yield maximization.[1][2]
-
Water (Neutral pH): Sparingly soluble.[2] The S-methyl group prevents full hydration.[1]
-
Diethyl Ether / MTBE: Very low solubility. Used to wash filter cakes to remove non-polar impurities.[1]
-
Hexanes / Heptane: Practically insoluble.
Experimental Protocols
As specific gravimetric data for this intermediate is often proprietary, the following protocols are designed to generate self-validating solubility curves in your specific laboratory context.
Protocol A: Gravimetric Solubility Determination (The Saturation Method)
Objective: Determine exact mg/mL solubility at a specific temperature.[1][2]
-
Preparation: Weigh ~100 mg of this compound into a 4 mL HPLC vial.
-
Saturation: Add 1.0 mL of the target solvent. Cap and vortex.
-
Equilibration: Place in a thermomixer at the target temperature (e.g., 25°C) for 24 hours @ 500 RPM.
-
Check: If fully dissolved, add more solid until a visible precipitate remains.[2]
-
-
Filtration: Filter the supernatant using a pre-heated 0.45 µm PTFE syringe filter into a tared vessel.
-
Quantification: Evaporate the solvent (Rotavap or Nitrogen blow-down) and weigh the residue.[1]
-
Calculation:
-
Protocol B: Visual Solvent Screening for Recrystallization
Objective: Identify the optimal solvent system for purification.
Figure 1: Logic flow for selecting a single or binary solvent system for recrystallization.
Process Implications & Thermodynamics
The "Sweet Spot" in Synthesis
In the synthesis of 5-Fluorocytosine, the conversion of the enolate precursor to the thiopyrimidine intermediate is often performed in Methanol/Water mixtures.[1]
-
Why? The reagents (S-methylisothiourea) are water-soluble.[1][2] The product (this compound) is less soluble in this mixture.[1][2]
-
Result: The product precipitates out of the reaction mixture as it forms, driving the equilibrium forward (Le Chatelier's principle) and simplifying isolation to a mere filtration step.[2]
Thermodynamic Modeling (Van't Hoff)
For process scale-up, temperature dependence is critical.[1][2] The solubility (
- (Enthalpy of Dissolution): Positive for this compound (endothermic).[1][2] Solubility increases with temperature.[6]
-
Practical Tip: If the yield in Methanol is low at room temperature, cooling to 0°C will likely precipitate an additional 10-15% of the mass due to the steep slope of the solubility curve in alcohols.[1]
References
-
Dietz, J. P., et al. (2019).[2][7] "Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate." European Journal of Organic Chemistry, 2019(31-32), 5519-5526.[1][2] [1][2]
- Key Insight: Describes the synthesis and isolation of the target intermediate
-
Medicines for All Institute (VCU). "Synthesis of 5-Fluorocytosine."[1] M4ALL Route Optimization Documents.
- Key Insight: process chemistry details regarding the precipitation and purification of the thiopyrimidine intermedi
-
PubChem Compound Summary. "2-(Methylthio)pyrimidin-4-amine (Analog Data)." [1][2]
- Key Insight: Provides baseline physicochemical data for the non-fluorinated analog to establish solubility trends.
-
Yalkowsky, S. H., et al. (2010).[2] "Handbook of Aqueous Solubility Data." CRC Press.[1]
- Key Insight: General principles of solubility for heterocyclic amines.
Sources
- 1. CAS 175202-76-3: 5-[2-(Methylthio)-4-pyrimidinyl]-2-thioph… [cymitquimica.com]
- 2. CAS 19740-72-8: Diisopropyl hydrazodicarboxylate [cymitquimica.com]
- 3. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 4. 2-(methylthio)pyrimidin-4-amine AldrichCPR 2183-66-6 [sigmaaldrich.com]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
Metabolic stability of 5-fluoro-2-(methylthio)pyrimidine scaffolds
An In-Depth Technical Guide to the Metabolic Stability of 5-Fluoro-2-(methylthio)pyrimidine Scaffolds
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of the Pyrimidine Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, the pyrimidine ring stands as a privileged scaffold, forming the core of numerous therapeutic agents due to its versatile chemical nature and ability to engage in various biological interactions.[1][2] The strategic derivatization of this core is a cornerstone of drug design, aimed at optimizing potency, selectivity, and pharmacokinetic properties. The 5-fluoro-2-(methylthio)pyrimidine scaffold represents a sophisticated iteration of this design philosophy. The introduction of a fluorine atom at the 5-position is a well-established tactic to enhance metabolic stability by blocking a potential site of oxidative metabolism.[3][4][5] Concurrently, the 2-(methylthio) group, while often crucial for target engagement, introduces a potential metabolic liability—a "soft spot" susceptible to enzymatic transformation.
Understanding the metabolic fate of this scaffold is not an academic exercise; it is a critical determinant of a drug candidate's success. Metabolic stability directly influences crucial pharmacokinetic parameters such as oral bioavailability, plasma half-life, and the required dosing frequency.[6][7][8] Furthermore, unpredictable metabolism can lead to the formation of reactive or toxic metabolites, posing significant safety risks.[9] This guide provides a comprehensive technical overview of the metabolic pathways governing 5-fluoro-2-(methylthio)pyrimidine scaffolds, details robust experimental protocols for their assessment, and outlines strategic approaches to modulate their stability, ensuring that researchers in drug development can navigate the complexities of drug metabolism with confidence.
Chapter 1: Foundational Principles of Metabolic Stability
Before delving into the specific scaffold, it is essential to establish the core concepts. Metabolic stability refers to the susceptibility of a compound to biotransformation by drug-metabolizing enzymes.[8] This is quantitatively expressed through two key parameters:
-
Half-life (t½): The time required for 50% of the parent compound to be metabolized.
-
Intrinsic Clearance (CLint): A measure of the inherent ability of a drug-metabolizing system (like the liver) to clear the drug, independent of physiological factors like blood flow.[6][7][10]
The liver is the primary organ of drug metabolism, carrying out a two-phased enzymatic process.[6]
-
Phase I Metabolism: Involves oxidation, reduction, and hydrolysis reactions that introduce or unmask polar functional groups.[11] The Cytochrome P450 (CYP) superfamily of enzymes is the dominant catalyst in this phase.[11][12]
-
Phase II Metabolism: Involves conjugation reactions where an endogenous molecule (e.g., glucuronic acid, sulfate) is attached to the parent drug or its Phase I metabolite, further increasing water solubility to facilitate excretion.
For the 5-fluoro-2-(methylthio)pyrimidine scaffold, the initial and most significant metabolic transformations occur in Phase I, primarily targeting the sulfur atom.
Chapter 2: Elucidating the Metabolic Pathways of 5-Fluoro-2-(methylthio)pyrimidines
The chemical architecture of this scaffold directs its metabolic fate. While the electron-deficient, nitrogen-containing pyrimidine ring and the robust C-F bond at the 5-position confer a degree of stability against oxidative attack[3][13], the 2-(methylthio) group presents a prime target for enzymatic oxidation.
The Primary Metabolic Hotspot: S-Oxidation
The sulfur atom of the methylthio group is nucleophilic and readily oxidized by heme-containing enzymes like CYPs, and potentially Flavin-containing Monooxygenases (FMOs). This process typically occurs in a stepwise manner:
-
Formation of the Sulfoxide: The initial oxidation converts the sulfide to a more polar sulfoxide.
-
Formation of the Sulfone: Subsequent oxidation of the sulfoxide yields the highly polar sulfone.
This oxidative pathway is not merely a route for detoxification and elimination. It represents a potential bioactivation pathway.[14][15] The resulting methylsulfoxide and, more significantly, the methylsulfone groups can act as effective leaving groups. This increased electrophilicity allows for nucleophilic attack by cellular thiols, most notably glutathione (GSH), to form GSH adducts.[16] This process, known as bioactivation, can lead to the formation of reactive metabolites that may covalently bind to cellular macromolecules, a potential source of idiosyncratic drug toxicity.[14][16] Studies on structurally related 2-(alkylthio) heterocycles have confirmed that this S-oxidation and subsequent nucleophilic displacement is a significant metabolic route, primarily catalyzed by CYP enzymes.[16]
The diagram below illustrates the principal metabolic transformations of the 5-fluoro-2-(methylthio)pyrimidine scaffold.
Caption: Key metabolic pathway of 5-fluoro-2-(methylthio)pyrimidine scaffolds.
Chapter 3: Experimental Design for Assessing Metabolic Stability
To experimentally determine the metabolic fate of a novel compound, a systematic, multi-tiered approach is required. The initial screen is typically a high-throughput in vitro assay using subcellular fractions, such as human liver microsomes (HLM).[8][9] HLMs are vesicles of the endoplasmic reticulum that contain a rich complement of Phase I enzymes, particularly CYPs, making them a cost-effective and reliable system for initial stability ranking.[6][7]
Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
This protocol is designed as a self-validating system, including controls to ensure the observed compound loss is due to enzymatic activity.
1. Materials & Reagents:
-
Test Compound (10 mM stock in DMSO)
-
Pooled Human Liver Microsomes (20 mg/mL stock)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH Regenerating System (e.g., G6P, G6PDH, NADP+)
-
Positive Control Compounds (e.g., Verapamil - high clearance; Warfarin - low clearance)
-
Acetonitrile with Internal Standard (for quenching and analysis)
-
96-well incubation plate and collection plate
2. Experimental Workflow:
Caption: Standard workflow for an in vitro metabolic stability assay.
3. Step-by-Step Procedure:
-
Preparation: Thaw HLM and NADPH regenerating system on ice. Prepare a microsomal suspension in phosphate buffer to a final concentration of 0.5 mg/mL.
-
Incubation Setup: In a 96-well plate, add the HLM suspension. Include three types of wells:
-
Test Wells: HLM + Test Compound + NADPH.
-
Negative Control (-NADPH): HLM + Test Compound, but add buffer instead of NADPH. This validates that compound loss is NADPH-dependent (i.e., enzymatic).
-
Negative Control (Heat-inactivated): Use heat-inactivated HLM. This confirms that metabolism is enzyme-catalyzed.
-
-
Pre-incubation: Add the test compound (final concentration typically 1 µM) to the wells. Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to the test wells. The "0" time point is taken immediately after this addition.
-
Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot from each incubation well into a collection plate containing ice-cold acetonitrile with an internal standard to quench the reaction.
-
Sample Processing: Once all time points are collected, centrifuge the collection plate to pellet the precipitated microsomal proteins.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound relative to the internal standard.[10]
4. Data Analysis & Interpretation:
-
Plot the natural logarithm (ln) of the percentage of the parent compound remaining against time.
-
The slope of the linear regression line of this plot is the rate constant of elimination (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[17]
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of Microsomal Protein) .[17]
| Parameter | Low Stability | Moderate Stability | High Stability |
| t½ (minutes) | < 15 | 15 - 60 | > 60 |
| CLint (µL/min/mg) | > 46 | 12 - 46 | < 12 |
| Table 1: General classification of in vitro metabolic stability data from HLM assays. |
Causality and Choice of System
The choice of in vitro system is a critical experimental decision.
-
Microsomes are used for initial high-throughput screening as they are rich in Phase I CYP enzymes, the primary drivers of metabolism for many xenobiotics.[6][7]
-
S9 Fraction is chosen when both Phase I and Phase II metabolism are anticipated, as it contains both microsomal and cytosolic enzymes.[9]
-
Hepatocytes are considered the "gold standard" for in vitro metabolism studies.[6] As intact cells, they contain a full complement of metabolic enzymes, cofactors, and transporters, providing the most physiologically relevant data, including insights into both Phase I and Phase II metabolism.[17]
Chapter 4: Strategic Interventions to Enhance Metabolic Stability
If a compound with a 5-fluoro-2-(methylthio)pyrimidine scaffold exhibits poor metabolic stability, medicinal chemists can employ several rational design strategies to mitigate the identified liabilities. The primary goal is to block or slow the metabolic transformation without compromising the compound's desired pharmacological activity.
| Strategy | Rationale | Example Modification |
| Steric Hindrance | Introduce bulky groups near the metabolic hotspot (the sulfur atom) to restrict enzyme access. | Replace the S-methyl group with S-ethyl , S-isopropyl , or S-cyclopropyl . |
| Electronic Modification | Alter the electron density of the sulfur atom to make it less susceptible to oxidation. | This is more complex and often tied to scaffold hopping. |
| Metabolic Blocking / Scaffold Hopping | Replace the entire metabolically labile methylthio group with a bioisostere that is more resistant to metabolism.[13] | Replace the -S-CH₃ group with -O-CH₃ (methoxy), -NH-CH₃ (methylamino), or a small, stable heterocycle. |
| Deuteration | Replace C-H bonds on the methyl group with stronger C-D bonds. This can slow the rate of CYP-mediated cleavage due to the kinetic isotope effect. | Replace -S-CH₃ with -S-CD₃.[8] |
| Table 2: Strategies to improve the metabolic stability of 2-(methylthio)pyrimidine scaffolds. |
The process of optimizing metabolic stability is iterative. Each newly synthesized analogue must be re-evaluated in the metabolic stability assay to confirm that the intended modification had the desired effect. This cycle of design, synthesis, and testing is fundamental to successful lead optimization.[18]
Conclusion
The 5-fluoro-2-(methylthio)pyrimidine scaffold is a valuable asset in drug discovery, offering a robust platform for developing potent and selective therapeutic agents. However, its inherent metabolic liability at the 2-(methylthio) position demands careful and early consideration. The primary metabolic pathway involves S-oxidation to sulfoxide and sulfone derivatives, a process that can lead to bioactivation and the formation of reactive metabolites.
A thorough understanding of these pathways, coupled with rigorous experimental evaluation using in vitro systems like human liver microsomes, is paramount. By identifying metabolic hotspots early in the discovery process, researchers can implement rational design strategies—such as steric hindrance, scaffold hopping, or deuteration—to systematically enhance metabolic stability. This proactive approach not only improves the pharmacokinetic profile of drug candidates but also mitigates potential safety risks, ultimately paving the way for the development of safer and more effective medicines.
References
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. CRO Services - Nuvisan. [Link]
-
Creative Bioarray. (n.d.). In Vitro Metabolic Stability. [Link]
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Creative Biolabs. (n.d.). Metabolic Stability Assay. [Link]
-
Raheem, I. T., et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. RSC Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. [Link]
-
Tanaka, M., et al. (1992). [Studies on purine-pyrimidine metabolism (1)--Quantitation of purine-pyrimidine metabolites and allopurinol-oxipurinol in biological fluids]. Sangyo Ika Daigaku Zasshi. [Link]
-
Yang, Y., et al. (2012). Bioactivation of 2-(alkylthio)-1,3,4-thiadiazoles and 2-(alkylthio)-1,3-benzothiazoles. Chemical Research in Toxicology. [Link]
-
Gutmann, T., et al. (2021). Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. Chemistry – An Asian Journal. [Link]
-
Liu, H., et al. (2020). Pyrimidine: A promising scaffold for optimization to develop the inhibitors of ABC transporters. European Journal of Medicinal Chemistry. [Link]
-
Optibrium. (2024, September 13). How to improve metabolic stability in drug discovery. YouTube. [Link]
-
Bhattarai, P., et al. (2026, January 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
-
Altman, R., et al. (2026, January 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
-
Hughes, T. B., et al. (2021). Modeling the Bioactivation and Subsequent Reactivity of Drugs. Journal of Chemical Information and Modeling. [Link]
-
Desta, Z., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. International Journal of Molecular Sciences. [Link]
-
Pharma Focus Asia. (n.d.). Metabolic Stability. [Link]
-
Altman, R. A., et al. (2025). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]
-
ChemRxiv. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [Link]
-
Singh, R. K. (2023). Drug Metabolism: Unlocking the Mysteries of Drug Transformation within the Body. Journal of Molecular and Organic Chemistry. [Link]
-
Hughes, T. B., et al. (2021). Modeling the Bioactivation and Subsequent Reactivity of Drugs. Journal of Chemical Information and Modeling. [Link]
Sources
- 1. Pyrimidine: A promising scaffold for optimization to develop the inhibitors of ABC transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oled-intermediates.com [oled-intermediates.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 8. pharmafocusasia.com [pharmafocusasia.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. nuvisan.com [nuvisan.com]
- 11. openaccessjournals.com [openaccessjournals.com]
- 12. mdpi.com [mdpi.com]
- 13. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modeling the Bioactivation and Subsequent Reactivity of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Modeling the Bioactivation and Subsequent Reactivity of Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bioactivation of 2-(alkylthio)-1,3,4-thiadiazoles and 2-(alkylthio)-1,3-benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - DE [thermofisher.com]
- 18. m.youtube.com [m.youtube.com]
Molecular weight and SMILES data for 5-Fluoro-2-(methylthio)pyrimidin-4-amine
A Scaffold for Fluorinated Antimetabolites and Bioisosteres
Executive Summary
This technical guide profiles 5-Fluoro-2-(methylthio)pyrimidin-4-amine , a critical pyrimidine intermediate utilized in the synthesis of high-value fluorinated pharmaceuticals, including 5-Fluorocytosine (5-FC) and related antiviral/antifungal agents.
Distinguished by the presence of a C5-fluorine atom (mimicking the steric bulk of hydrogen while altering electronics) and a C2-methylthio group (a versatile "chemical handle"), this compound serves as a dual-functional scaffold. The C2-SMe group acts as a masked leaving group, enabling nucleophilic aromatic substitution (
Part 1: Chemical Identity & Physicochemical Profile[1][2]
The following data constitutes the definitive identification parameters for the compound. Researchers should verify incoming raw materials against these descriptors to ensure batch integrity.
| Parameter | Data |
| IUPAC Name | 5-Fluoro-2-(methylsulfanyl)pyrimidin-4-amine |
| Common Name | 5-Fluoro-2-(methylthio)cytosine (informal) |
| CAS Registry Number | 1310078-72-8 (Primary); Note: Often indexed by structure in commercial databases. |
| Molecular Formula | |
| Molecular Weight | 159.19 g/mol |
| Exact Mass | 159.0266 |
| SMILES (Canonical) | CSC1=NC(N)=C(F)C=N1 |
| InChI Key | HVHWJEWNVNIVDX-UHFFFAOYSA-N |
| Solubility Profile | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water. |
| Appearance | White to off-white crystalline solid. |
Part 2: Structural Analysis & Reactivity Logic
The utility of this compound lies in its specific electronic environment, defined by two key features:
-
The C5-Fluorine Effect:
-
Electronic Modulation: The high electronegativity of fluorine at C5 pulls electron density from the pyrimidine ring, lowering the
of the N3 nitrogen and increasing the electrophilicity of the C2 and C4 positions. -
Metabolic Blocking: In drug design, C5-F blocks metabolic oxidation (e.g., by thymidylate synthase), a mechanism central to the efficacy of drugs like 5-Fluorouracil (5-FU).
-
-
The C2-Methylthio Handle:
-
Leaving Group Lability: The -SMe group is a "soft" leaving group. It is stable under mild basic conditions but can be activated via oxidation (to sulfone/sulfoxide) or displaced under forcing acidic conditions (hydrolysis).
-
Orthogonal Reactivity: The C4-amine is relatively unreactive compared to the C2-position, allowing for selective modification at C2 without protecting the amine.
-
Reactivity Pathway Diagram
The following diagram illustrates the compound's role as a divergent intermediate.
Figure 1: Divergent synthetic pathways. The methylthio group enables access to both hydrolyzed drugs (5-FC) and substituted amino-pyrimidines.
Part 3: Synthesis & Purification Protocol
This protocol is synthesized from high-yield methodologies (e.g., Eur. J. Org. Chem. 2019) focusing on the condensation of S-methylisothiourea with fluorinated enolates.
A. Synthesis Workflow (Self-Validating)
Reaction Logic: The synthesis relies on a cyclocondensation reaction.[1] The use of S-methylisothiourea introduces the N-C-N fragment with the pre-installed sulfur handle, while Ethyl 2-fluoro-3-oxopropanoate (or its salt) provides the fluorinated carbon backbone.
Step-by-Step Protocol:
-
Reagents:
-
S-Methylisothiourea hemisulfate (1.0 equiv)
-
Ethyl 2-fluoro-3-oxopropanoate (sodium salt) (1.1 equiv)
-
Base: Sodium methoxide (NaOMe) or NaOH.
-
Solvent: Water/Methanol mixture.[1]
-
-
Procedure:
-
Dissolution: Dissolve S-methylisothiourea hemisulfate in water.
-
Addition: Add the fluorinated enolate slowly at
to suppress side reactions. -
Cyclization: Adjust pH to ~8-9 using NaOH/NaOMe. Stir at room temperature for 12–24 hours. Checkpoint: Monitor disappearance of isothiourea via TLC (MeOH:DCM 1:9).
-
Precipitation: The product often precipitates directly from the reaction mixture upon cooling or slight acidification (pH 7).
-
-
Purification:
-
Filter the crude solid.[2]
-
Recrystallization: Recrystallize from Ethanol/Water (9:1) to remove inorganic salts.
-
Validation: Purity should be >98% by HPLC (254 nm).
-
B. Synthesis Logic Diagram
Figure 2: Cyclocondensation workflow for high-purity synthesis.
Part 4: Pharmaceutical Applications[5][6][7]
1. Precursor to 5-Fluorocytosine (Flucytosine)
The primary industrial application of this compound is as a direct precursor to Flucytosine (CAS 2022-85-7), an essential antifungal medication.
-
Mechanism: Hydrolysis of the C2-SMe group using concentrated HBr or HCl converts the thioether to a carbonyl (urea linkage), yielding 5-FC.
-
Advantage: This route avoids the use of highly toxic fluorinating agents (like
gas) late in the synthesis, as the fluorine is introduced via the safe enolate starting material.
2. Kinase Inhibitor Scaffolds
In modern oncology, the 2,4-diaminopyrimidine motif is a "privileged structure" (e.g., in ALK or EGFR inhibitors).
-
Strategy: The SMe group is oxidized to a sulfone (
), making it a "super-electrophile." -
Displacement: Complex amines can then displace the sulfone under mild conditions to create libraries of kinase inhibitors with the 5-Fluoro group enhancing metabolic stability.
Part 5: Safety & Handling (MSDS Highlights)
While less volatile than lower molecular weight pyrimidines, standard safety protocols for bioactive intermediates apply.
-
GHS Classification:
-
Acute Toxicity (Oral): Category 4 (H302)
-
Skin Irritation: Category 2 (H315)
-
Eye Irritation: Category 2A (H319)
-
-
Handling: Use in a fume hood. Avoid dust generation.
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at
. The methylthio group can slowly oxidize to sulfoxide upon prolonged exposure to air and moisture.
References
-
Medicines for All Institute (M4ALL). "Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate." European Journal of Organic Chemistry, 2019.[1]
-
PubChem Database. "this compound (Compound Summary)." National Center for Biotechnology Information.
-
Indofine Chemical Company. "5-Fluoro-2-(methylthio)pyrimidine Product Data."[3] (Precursor Reference).
-
American Elements. "Fluorinated Pyrimidine Intermediates Catalog."
Sources
Methodological & Application
Technical Application Note: Scalable Synthesis of 5-Fluoro-2-(methylthio)pyrimidin-4-amine
Executive Summary
5-Fluoro-2-(methylthio)pyrimidin-4-amine (CAS: 1310078-72-8) is a critical pharmacophore in the synthesis of antiviral and anticancer nucleoside analogues. It serves as a versatile scaffold where the 2-methylthio group acts as a "chemical handle," allowing for subsequent oxidation (to sulfone/sulfoxide) and nucleophilic displacement to introduce diverse amines or alkoxides at the C2 position.
This Application Note details a robust, scalable 3-step synthesis protocol starting from acyclic precursors: ethyl fluoroacetate , ethyl formate , and S-methylisothiourea . Unlike direct condensation methods that often suffer from low regioselectivity, this stepwise protocol utilizes a "Cyclization-Activation-Amination" strategy to ensure high purity and yield.
Key Advantages of This Protocol
-
Scalability: Avoids unstable nitrile intermediates often used in academic papers.
-
Purification Control: Intermediate isolation points allow for the removal of defluorinated impurities.
-
Versatility: The 4-chloro intermediate generated in Step 2 can be diverted to create other 4-substituted derivatives if needed.
Strategic Synthetic Pathway
The synthesis constructs the pyrimidine ring by condensing a C3-fluorinated electrophile with a N-C-N bis-nucleophile. The resulting pyrimidinone is then activated via chlorination and aminated to yield the final target.
Pathway Visualization[1]
Figure 1: Strategic workflow for the conversion of acyclic precursors to the target 4-aminopyrimidine.
Material Safety & Hazard Control (Critical)
Before proceeding, all personnel must review the MSDS for Ethyl Fluoroacetate .
-
Ethyl Fluoroacetate Toxicity: This compound metabolizes to fluoroacetic acid, a potent inhibitor of the Krebs cycle (aconitase inhibitor). It is highly toxic by inhalation, ingestion, and skin absorption.
-
Control: All operations involving this reagent must be performed in a functioning fume hood with chemically resistant gloves (Silver Shield/4H).
-
Neutralization: Waste streams containing fluoroacetate should be treated with strong base (NaOH) at elevated temperatures to hydrolyze the C-F bond before disposal, subject to local regulations.
-
-
Phosphorus Oxychloride (POCl3): Reacts violently with water. Corrosive.
-
Methanethiol (byproduct): The S-methyl group is stable, but trace hydrolysis may release methanethiol (stench). Use bleach traps for exhaust lines.
Detailed Experimental Protocols
Phase 1: Synthesis of the C3-Fluorinated Synthon
Target: Sodium (Z)-2-fluoro-3-ethoxy-3-oxoprop-1-en-1-olate (Enolate Salt)
This step creates the fluorinated backbone. We utilize a crossed Claisen condensation.
Reagents:
-
Ethyl fluoroacetate (1.0 equiv)
-
Ethyl formate (1.2 equiv)
-
Sodium ethoxide (NaOEt), 21% wt in EtOH (1.1 equiv)
-
Solvent: Anhydrous Ethanol or Toluene
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a mechanical stirrer, internal thermometer, and dropping funnel under Nitrogen atmosphere.
-
Base Preparation: Charge the flask with NaOEt solution. Cool to 0°C.[1]
-
Addition: Mix Ethyl fluoroacetate and Ethyl formate in a separate flask. Add this mixture dropwise to the cold NaOEt solution over 60 minutes.
-
Process Note: Maintain internal temperature < 10°C. Exotherms can lead to polymerization or self-condensation of ethyl fluoroacetate.
-
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12 hours. The solution will thicken and may precipitate the sodium enolate salt.
-
Workup: Do not quench with water. Use the crude suspension directly in Phase 2 to minimize hydrolysis of the sensitive enolate.
-
QC Check: Aliquot quenched with D2O should show the characteristic vinyl proton doublet (J_H-F ~ 80 Hz) in 1H NMR.
-
Phase 2: Pyrimidine Ring Closure
Target: 5-Fluoro-2-(methylthio)pyrimidin-4-ol (Intermediate B)
Reagents:
-
Crude Enolate suspension from Phase 1
-
S-Methylisothiourea Sulfate (0.6 equiv relative to initial fluoroacetate; note: sulfate contains 2 equivalents of isothiourea)
-
Sodium Ethoxide (additional 1.0 equiv to neutralize sulfate)
Protocol:
-
Preparation: In a separate vessel, suspend S-Methylisothiourea Sulfate in ethanol.
-
Combination: Add the isothiourea suspension to the enolate mixture from Phase 1.
-
Cyclization: Heat the mixture to reflux (78°C) for 6–8 hours.
-
Isolation:
-
Purification: Filter the solid, wash with cold water, and dry in a vacuum oven at 50°C.
-
Yield Expectations: 60–75% over two steps.
-
Phase 3: Activation and Amination
Target: this compound
Direct amination of the 4-OH pyrimidine is energetically unfavorable. We first convert the hydroxyl group to a chloride leaving group.
Step 3A: Chlorination
-
Reagents: Intermediate B (1.0 equiv), POCl3 (5.0 equiv), N,N-Dimethylaniline (1.0 equiv).
-
Reaction: Reflux the mixture for 2–3 hours. The solid will dissolve as the reaction proceeds.
-
Quench: Carefully pour the reaction mixture onto crushed ice/water (Exothermic!). Extract with Dichloromethane (DCM).
-
Isolation: Dry the organic layer (MgSO4) and concentrate to yield 4-chloro-5-fluoro-2-(methylthio)pyrimidine . This intermediate is stable enough for the next step without column chromatography.
Step 3B: Amination
-
Reagents: 4-Chloro intermediate (1.0 equiv), 7N Ammonia in Methanol (10 equiv).
-
Reaction: Place reagents in a sealed pressure vessel (bomb) or autoclave. Heat to 80°C for 4–6 hours.
-
Note: The 5-Fluoro group activates the 4-position for Nucleophilic Aromatic Substitution (SNAr).
-
-
Workup: Cool to room temperature. Vent the vessel carefully. Concentrate the solvent.
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Ethyl Acetate/Hexane gradient) if high purity (>99%) is required.
Analytical Data & Quality Control
| Parameter | Specification | Method |
| Appearance | White to pale yellow crystalline solid | Visual |
| Purity | > 98.0% | HPLC (C18, ACN/H2O + 0.1% TFA) |
| Identity (1H NMR) | δ 2.50 (s, 3H, S-Me), 7.20 (br s, 2H, NH2), 8.05 (d, 1H, H-6) | DMSO-d6 |
| Identity (19F NMR) | Signal at ~ -165 to -170 ppm | DMSO-d6 (decoupled) |
| Mass Spec | [M+H]+ = 160.03 | LC-MS (ESI+) |
Troubleshooting Note:
-
Low Yield in Phase 2: Ensure the S-methylisothiourea sulfate is dry. Water competes with the cyclization.
-
Defluorination: If the F-NMR shows multiple peaks, the temperature during Phase 1 (Claisen) was likely too high, leading to fluoride elimination. Keep Step 1 strictly < 35°C.[6]
References
-
General Synthesis of Fluorinated Pyrimidines: F. Brüning, et al. "Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt." Beilstein Journal of Organic Chemistry, 2020. [Link]
-
Preparation of S-Methylisothiourea Sulfate: P. R. Shildneck and W. Windus.[10] "S-Methylisothiourea Sulfate." Organic Syntheses, Coll.[10] Vol. 2, p. 411 (1943). [Link]
-
Commercial Availability & Properties: this compound Product Page. [Link]
Sources
- 1. Isothiourea catalysed enantioselective generation of point and axially chiral iminothia- and iminoselenazinanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. WO2015079417A1 - Novel amino pyrimidine derivatives - Google Patents [patents.google.com]
- 4. Isothiourea-mediated asymmetric Michael-lactonisation of trifluoromethylenones: a synthetic and mechanistic study - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 [data.epo.org]
- 6. US3792076A - Process for the preparation of 4-amino-2-methylpyridine 5-carboxamide - Google Patents [patents.google.com]
- 7. US8198443B2 - Synthesis of 4-amino-pyrimidines scaffolds - Google Patents [patents.google.com]
- 8. US3311639A - Preparation of hydrochloride salts of s-methyl-isothiourea derivatives - Google Patents [patents.google.com]
- 9. avanihotels.com [avanihotels.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Cyclization Failures in 5-Fluoropyrimidine Synthesis
Welcome to the technical support center for 5-fluoropyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing this critical class of compounds. 5-Fluoropyrimidines, including the renowned anticancer agent 5-Fluorouracil (5-FU), are cornerstones of medicinal chemistry.[1][2] However, their synthesis, particularly the crucial cyclization step that forms the pyrimidine ring, is often plagued by challenges leading to low yields, incomplete reactions, and difficult-to-separate byproducts.
This resource provides in-depth, field-proven insights in a direct question-and-answer format to address the specific issues you may encounter at the bench. We will delve into the causality behind experimental choices, offering logical troubleshooting workflows to guide you toward a successful synthesis.
Frequently Asked Questions (FAQs) about Cyclization Failures
Q1: My cyclization reaction is not proceeding to completion, resulting in a very low yield of the target 5-fluoropyrimidine. What are the most likely causes?
A1: Low yields are a frequent issue in pyrimidine synthesis and can often be traced back to several key factors.[3] The primary culprits are typically suboptimal reaction conditions, insufficient activation of intermediates, or competing side reactions that consume your starting materials.[3][4]
Core Issues to Investigate:
-
Insufficient Activation: The final ring-closure step often involves an intramolecular nucleophilic attack on a carbonyl or imine group. If this group is not sufficiently electrophilic, the cyclization will be slow or may not occur at all. This is a common failure point.[4]
-
Reversibility of Intermediates: Early steps in the reaction, such as the formation of an N-acyliminium ion in a Biginelli-type reaction, can be reversible. If the subsequent cyclization is slow, the equilibrium may favor the starting materials.
-
Steric Hindrance: Bulky substituents on your starting materials can sterically hinder the necessary conformational arrangement for the intramolecular cyclization to occur efficiently.[4]
-
Reaction Conditions: Temperature and reaction time are critical. Some cyclizations require significant thermal energy to overcome the activation barrier, while others may degrade at high temperatures.[5][6]
A logical first step is to systematically evaluate your reaction parameters, starting with the catalyst and temperature, as these often provide the most significant impact on reaction rate and completion.
Q2: I'm observing a significant amount of a major byproduct and very little of my desired product. How can I identify it and suppress its formation?
A2: The formation of a dominant byproduct points to a competing reaction pathway that is kinetically or thermodynamically favored under your current conditions. In the context of a three-component reaction like the Biginelli synthesis, the most common byproduct is the Knoevenagel condensation product.[3][5]
-
Knoevenagel Condensation: This occurs between the aldehyde and the active methylene compound (e.g., a β-ketoester). This pathway competes directly with the desired formation of the imine intermediate between the aldehyde and the urea/thiourea component.[3] You can identify this byproduct by checking for the absence of the urea/thiourea moiety in your mass spectrometry and NMR analysis.
-
Linear Intermediates: Incomplete cyclization can also lead to the accumulation of stable, linear ureides or thioureides.[5] These intermediates will contain all three components but will lack the characteristic signals of a cyclized pyrimidine ring in their NMR spectra.
Mitigation Strategies:
-
Alter Stoichiometry: Using a slight excess (1.2–1.5 equivalents) of the urea or thiourea component can push the equilibrium towards the formation of the desired imine intermediate, outcompeting the Knoevenagel pathway.[3]
-
Optimize Catalyst: The choice of catalyst is crucial. A Lewis acid, for example, can preferentially activate the aldehyde towards reaction with urea over the β-ketoester. Screening different Brønsted or Lewis acids is highly recommended.[4][5]
-
Change the Order of Addition: In some cases, pre-forming the imine by reacting the aldehyde and urea first before adding the active methylene compound can minimize the Knoevenagel side reaction.
Q3: My reaction seems to stall after the initial condensation, and I'm isolating an uncyclized intermediate. How can I drive the reaction to completion?
A3: Isolating a stable, open-chain intermediate is a clear indication that the final cyclization-dehydration step is the rate-limiting barrier. This failure is often due to insufficient activation of the ketone or ester carbonyl for the intramolecular nucleophilic attack by the terminal urea nitrogen.[3]
Strategies to Promote Ring Closure:
-
Increase Catalyst Strength/Concentration: A stronger acid or a higher catalyst loading can increase the electrophilicity of the carbonyl group, facilitating the final ring closure.[3]
-
Increase Temperature: Heating the reaction mixture, often to reflux in a suitable solvent like ethanol or dioxane, provides the necessary activation energy for the cyclization. Monitor by TLC to avoid product degradation.[5][6]
-
Use a Dehydrating Agent: The final step often involves the elimination of water. Adding molecular sieves or using a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap) can drive the equilibrium toward the cyclized product.
Q4: Does the fluorine substituent at the 5-position present unique challenges to the cyclization reaction?
A4: Yes, the electronic properties of the fluorine atom can significantly influence the reaction. Fluorine is a strongly electron-withdrawing group, which can impact the reactivity of adjacent functional groups.
-
Effect on Enolate Formation: In syntheses starting from a fluorinated β-dicarbonyl compound (e.g., ethyl 2-fluoroacetoacetate), the fluorine atom increases the acidity of the α-proton, facilitating enolate formation for the initial condensation step.
-
Effect on Aromatic Intermediates: If an aromatic aldehyde is used, the electronics of its substituents can interplay with the fluorine on the pyrimidine precursor. An electron-donating group on the aldehyde might slow the reaction, while an electron-withdrawing group might accelerate it.
-
Stability of Intermediates: The high electronegativity of fluorine can influence the stability and reactivity of charged intermediates formed during the cyclization process. While this effect can be complex, it underscores the need for careful optimization of conditions specifically for fluorinated substrates, rather than relying solely on protocols for non-fluorinated analogs.
In-Depth Troubleshooting Guide
This section provides a systematic approach to troubleshooting, categorized by key experimental parameters.
Troubleshooting Workflow
Parameter Optimization Table
| Parameter | Common Issue | Recommended Action | Scientific Rationale |
| Catalyst | Incomplete reaction, slow kinetics.[4] | Screen both Brønsted (e.g., HCl, p-TsOH) and Lewis acids (e.g., Yb(OTf)₃, InCl₃). Optimize loading (typically 1-20 mol%). | The catalyst's primary role is to activate the aldehyde and/or keto-ester, making it more electrophilic and accelerating both the initial condensation and the final cyclization steps.[5] |
| Temperature | Reaction stalls or degradation occurs. | Monitor the reaction by TLC at different temperatures (e.g., room temp, 60 °C, reflux). Some modern methods may even use microwave irradiation.[7] | Cyclization often has a significant activation energy barrier requiring heat.[6] However, excessive heat can cause decomposition of reactants, intermediates, or the final product. |
| Solvent | Low solubility of intermediates, side reactions. | Test a range of solvents. Protic solvents like ethanol can participate in the reaction, while aprotic solvents like THF, dioxane, or acetonitrile may offer better solubility and fewer side reactions.[3] | The solvent can influence the solubility of all components and stabilize or destabilize key intermediates. For reactions that produce water, using a solvent that allows for its azeotropic removal can be beneficial. |
| Moisture | Formation of hydrolysis byproducts. | Ensure strictly anhydrous conditions by using oven-dried glassware, dry solvents, and an inert atmosphere (N₂ or Ar).[4] | Key intermediates, such as imidate salts or N-acyliminium ions, are highly susceptible to hydrolysis by water, which can halt the reaction and lead to unwanted byproducts like esters or amides.[3] |
| Stoichiometry | Formation of Knoevenagel byproduct. | Use a slight excess (1.2-1.5 eq.) of urea or thiourea.[3] | Le Châtelier's principle: increasing the concentration of one reactant (urea) can shift the reaction equilibrium to favor the desired pathway over competing side reactions. |
Key Experimental Protocols
Protocol 1: General Procedure for a Lewis Acid-Catalyzed Biginelli-Type Synthesis
This protocol provides a general framework for the synthesis of a 5-fluorodihydropyrimidinone from an aldehyde, a fluorinated β-ketoester, and urea.
Materials:
-
Aldehyde (10 mmol, 1.0 eq.)
-
Fluorinated β-ketoester (e.g., ethyl 2-fluoroacetoacetate) (10 mmol, 1.0 eq.)
-
Urea (15 mmol, 1.5 eq.)
-
Lewis Acid Catalyst (e.g., Yb(OTf)₃) (1 mmol, 0.1 eq.)
-
Anhydrous Solvent (e.g., Acetonitrile or THF) (30-50 mL)
-
Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble an oven-dried round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
Charging Reagents: To the flask, add the aldehyde (10 mmol), the fluorinated β-ketoester (10 mmol), urea (15 mmol), and the Lewis acid catalyst (1 mmol).
-
Add Solvent: Add the anhydrous solvent (30-50 mL) to the flask.
-
Reaction: Heat the reaction mixture to reflux (the specific temperature will depend on the solvent chosen).
-
Monitoring: Monitor the reaction progress by TLC (see Protocol 2) every 2-4 hours. The reaction may take anywhere from 6 to 24 hours to complete.
-
Workup: Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), cool the mixture to room temperature.
-
Isolation: If a precipitate has formed, filter the solid product and wash it with a small amount of cold solvent. If no precipitate forms, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure 5-fluorodihydropyrimidinone.
Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
Materials:
-
TLC plates (e.g., silica gel 60 F₂₅₄)
-
Developing chamber
-
Mobile phase (e.g., a mixture of hexane and ethyl acetate; the optimal ratio must be determined experimentally)
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate or vanillin)
Procedure:
-
Prepare the Plate: Using a pencil, lightly draw an origin line about 1 cm from the bottom of the TLC plate.
-
Spot the Plate: On the origin line, make three separate spots using a capillary tube:
-
SM (Starting Material): A co-spot of all your starting materials.
-
RXN (Reaction Mixture): A small aliquot of your reaction mixture, diluted with a volatile solvent if necessary.
-
C (Co-spot): A spot containing both the starting materials and the reaction mixture.
-
-
Develop the Plate: Place the TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp. Circle any visible spots. If starting materials or products are not UV-active, use a chemical stain.
-
Analyze: A successful reaction will show the disappearance of the starting material spots and the appearance of a new spot for the product. The retention factor (Rf) of the product should be different from the starting materials. An incomplete reaction will show remaining starting material in the "RXN" lane.
Reaction Mechanism Overview
This guide provides a foundational framework for addressing common cyclization failures in 5-fluoropyrimidine synthesis. Successful synthesis relies on a systematic and logical approach to optimization, grounded in a solid understanding of the underlying reaction mechanism.
References
- Vertex AI Search result citing 5-Fluoropyrimidines (5-FU) activation and metabolism. (No direct URL available)
- Google Patents. (1981).
-
Dong, G., et al. (2009). Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. Molecules, 14(1), 135-144. [Link]
- Al-Otaibi, F., et al. (2014). Synthesis and Antitumor Evaluation of Some 5-fluorouracil Derivatives. Der Pharma Chemica, 6(5), 333-341.
-
Duschinsky, R., Pleven, E., & Heidelberger, C. (1957). The Synthesis of 5-Fluoropyrimidines. Journal of the American Chemical Society, 79(16), 4559–4560. [Link]
- Google Patents. (1987).
-
Rizk, A. (2017). 5-FLUOROURACIL (5-FU) - USING AND SIDE EFFECTS. ResearchGate. [Link]
- Sher, F., et al. (2021). Synthesis of 5-Fluorouracil Cocrystals with Novel Organic Acids as Coformers and Anticancer Evaluation against HCT-116 Colorectal. Coventry University Repository. (No direct URL available, but accessible through institutional repositories)
-
Xu, G., et al. (2016). Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives. Molecules, 21(11), 1493. [Link]
-
Dr. Oracle. (2025). What are the adverse reactions to 5-Fluorouracil (5-FU)?. [Link]
-
Ahmed, S., et al. (2019). Green synthesis and biological evaluation of novel 5-fluorouracil derivatives as potent anticancer agents. PLoS ONE, 14(10), e0224221. [Link]
-
ResearchGate. (2022). The effect of conditions on cyclization. [Link]
- Google Patents. (2011).
-
Fringu, I., et al. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 26(23), 7356. [Link]
-
Woerly, E. (2008). The Biginelli Reaction: Development and Applications. University of Illinois Urbana-Champaign. [Link]
-
Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888. [Link]
-
Kappe, C. O. (2004). The Biginelli Dihydropyrimidine Synthesis. Organic Reactions. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
Recrystallization solvents for high-purity 5-Fluoro-2-(methylthio)pyrimidin-4-amine
Technical Support Center: Purification of 5-Fluoro-2-(methylthio)pyrimidin-4-amine
Diagnostic Phase: Defining Your Purification Strategy
As a Senior Application Scientist, I often see researchers default to a standard solvent without analyzing their specific impurity profile. For This compound , the "best" solvent depends entirely on your preceding synthetic step.
This molecule possesses a unique duality: the methylthio group adds lipophilicity, while the amine and pyrimidine ring provide polar handles. Your choice must exploit these properties to reject specific contaminants.
Solvent Selection Matrix
| Preceding Step | Likely Impurities | Recommended Solvent System | Mechanism of Action |
| Amination (from chloro-derivative) | Inorganic salts (NH₄Cl), Polar tars, Unreacted amine | Ethanol / Water (4:1 to 9:1) | Desalting: Salts dissolve in water; Product crystallizes out. |
| Thiolation (from fluorocytosine) | Non-polar dimers, Sulfides, O-alkylated byproducts | Toluene or Ethyl Acetate / Heptane | Lipophilic Rejection: Non-polar impurities remain in mother liquor. |
| Crude Isolation (General) | Mixed profile (Salts + Organics) | Methanol (Hot Filtration) → Water ppt | Polishing: Methanol solubilizes product; Water acts as anti-solvent. |
Detailed Protocols
Protocol A: The "Workhorse" Method (Ethanol/Water)
Best for: General purification and removal of inorganic salts carried over from amination.
The Logic: This compound exhibits a steep solubility curve in ethanol. Water is added not just as an anti-solvent, but to keep polar impurities (like ammonium salts) in the solution phase during filtration.
-
Dissolution: Suspend crude this compound in Ethanol (95%) at a ratio of 5-7 mL per gram of solid.
-
Heating: Heat to reflux (approx. 78°C). The solution should become clear.
-
Troubleshoot: If undissolved solids remain after 15 mins, these are likely inorganic salts. Perform a hot filtration immediately.
-
-
Anti-Solvent Addition: While maintaining gentle reflux, add Deionized Water dropwise.
-
Target Ratio: Stop when a faint, persistent turbidity appears (usually around 10-20% water volume).
-
Clarification: Add 1-2 mL of Ethanol to clear the turbidity.
-
-
Controlled Cooling: Turn off the heat. Allow the flask to cool to room temperature on the stir plate (approx. 1-2 hours).
-
Critical Step: Do not use an ice bath yet. Rapid cooling traps impurities.
-
-
Crystallization: Once at room temperature, move to an ice bath (0-5°C) for 30 minutes to maximize yield.
-
Isolation: Filter under vacuum. Wash the cake with cold Ethanol/Water (1:1) .
Protocol B: The "Scavenger" Method (Toluene)
Best for: Removing lipophilic side-products and colored organic impurities.
The Logic: The methylthio group makes this compound moderately soluble in hot aromatic hydrocarbons. Toluene is excellent for rejecting "oily" non-polar byproducts which often co-precipitate in alcoholic solvents.
-
Dissolution: Suspend solid in Toluene (8-10 mL/g).
-
Heating: Heat to 85-90°C. (Do not boil; Toluene bp is 110°C, which might degrade thermally sensitive impurities into tars).
-
Adsorption (Optional): If the crude is dark, add Activated Carbon (5 wt%) and stir at 90°C for 15 minutes.
-
Hot Filtration: Filter through a pre-warmed Celite pad to remove carbon/particulates.
-
Crystallization: Allow the filtrate to cool slowly. The product should crystallize as off-white needles or plates.
-
Wash: Wash with cold Toluene followed by Hexane/Heptane to remove residual high-boiling solvent.
Visualization of Workflows
Figure 1: Solvent Selection Decision Tree
This logic gate ensures you select the thermodynamic conditions that favor your specific purity requirements.
Caption: Decision matrix for selecting the optimal recrystallization solvent based on the impurity profile of the crude this compound.
Figure 2: The Recrystallization Workflow
Caption: Standard operational workflow for the purification of CAS 403-58-7, emphasizing the critical cooling gradient.
Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing. Why? A: This occurs when the compound separates from the solvent at a temperature above its melting point in that specific mixture.
-
Cause: The solution is too concentrated, or the solvent boiling point is too high relative to the impurity-depressed melting point of your solid.
-
Fix:
-
Re-heat to dissolve the oil.
-
Add more solvent (dilute by 10-20%).
-
Seed the solution: Add a tiny crystal of pure product when the solution is slightly cloudy. This provides a template for crystal growth over oil formation.
-
Q2: The yield is low (<50%), but purity is high. How do I recover the rest? A: The "Mother Liquor" (filtrate) still contains product.
-
Strategy: Concentrate the mother liquor to 1/3 of its original volume on a rotavap. Cool to 0°C.[1]
-
Warning: This "second crop" will be less pure than the first. Always analyze the second crop separately (HPLC/NMR) before combining it with the main batch.
Q3: The solid has a persistent yellow/brown color. A: This indicates conjugated organic impurities or oxidation byproducts.
-
Fix: Use the Toluene method with Activated Carbon . Polar solvents (ethanol) are less effective at pulling these non-polar colored impurities off the crystal lattice.
Q4: Can I use Acetone? A: Acetone is generally not recommended for the final crystallization of primary amines. While this compound is relatively stable, primary amines can react with acetone to form imines (Schiff bases) under acidic conditions or high heat, introducing a new impurity [1]. Stick to alcohols or non-ketone solvents.
References
-
Review of Favipiravir Synthesis: Title: "Favipiravir - a Modern Antiviral Drug: Synthesis and Modifications."[2] Source: SciSpace. URL:[Link]
- Title: "Favipiravir intermediate and synthesis method of favipiravir (CN111471025A).
-
Solubility Data (General Pyrimidine Analogs): Title: "The Influence of Solvent Selection upon the Crystallizability... of Tolfenamic Acid."[3] (Demonstrates IPA/EtOH efficiency for polar aromatics). Source: White Rose Research Online. URL:[Link]
Sources
Technical Support Center: Sulfur Odor Control in Pyrimidine Synthesis
Executive Summary
Working with 2-(methylthio)pyrimidines presents a distinct olfactory challenge. While the pyrimidine ring itself is stable, the methylthio moiety (
This guide moves beyond basic ventilation. It provides a chemically grounded, self-validating system to neutralize these odors via oxidation, ensuring both community comfort and operator safety.
Module 1: Active Containment (The Scrubber System)
Q: My fume hood airflow is sufficient (100 fpm), but the smell still escapes during reflux. What is failing?
A: Fume hoods are designed for dilution, not destruction. Methanethiol can travel through ductwork and re-enter building air intakes (the "re-entrainment" phenomenon). You must destroy the odorant before it enters the exhaust stream using an oxidative scrubber.
The Solution: Hypochlorite Oxidation Trap
Thiols and sulfides are soft nucleophiles that react rapidly with hypochlorite (
Mechanism:
Protocol: The "Double-Trap" Setup
Do not connect your reaction directly to the bubbler. Use the following topology to prevent "suck-back" explosions and ensure maximum contact time.
Figure 1: The mandatory "Double-Trap" topology. The empty trap prevents bleach from being sucked back into the hot reaction vessel during cooling phases.
Experimental Steps:
-
The Scrubber Solution: Use commercial bleach (approx. 5-6%
) diluted 1:1 with water. -
pH Control (CRITICAL): Add solid
or pellets to the bleach solution until pH > 11.-
Why? Acidic byproducts from the reaction can lower the scrubber pH. If the bleach becomes acidic (
), it will release toxic chlorine gas ( ).
-
-
Sparging: Use a sintered glass dispersion tube (frit), not an open pipette. Smaller bubbles increase the surface area for the gas-liquid oxidation reaction [1, 2].
Module 2: Equipment Decontamination
Q: I’ve washed my glassware three times with acetone, but the rotavap still smells like rotten cabbage. Why?
A: You are experiencing "like dissolves like" failure. Acetone is a polar organic solvent, but it does not react with the sulfur residues; it merely spreads them. Furthermore, sulfur residues often adsorb strongly to glass surfaces. You must switch from solvation to oxidation .
The "Kill" Bath Protocol
-
Pre-Rinse: Rinse glassware with toluene or xylene first to remove bulk organic tars.
-
The Oxidative Soak: Submerge glassware in a bath of dilute bleach (sodium hypochlorite) for 4–12 hours.
-
The Rinse: Rinse copiously with water, then acetone.
WARNING: The Acetone-Bleach Hazard
NEVER mix acetone directly with bleach or hydrogen peroxide. This generates acetone peroxide (TATP) or chloroform , which are explosive and/or highly toxic. Always rinse oxidizers away with water before introducing acetone [3].
Figure 2: Decontamination decision tree. Note the strict separation of organic solvent steps and oxidative steps.
Module 3: Process Optimization & Troubleshooting
Q: Can I prevent the odor from forming in the first place?
A: To an extent. The release of
-
Acidic Conditions: Promote hydrolysis. If your reaction allows, maintain a neutral or slightly basic pH.
-
Nucleophilic Attack: If you are reacting the pyrimidine with an amine, the leaving group is the methanethiol. In this case, generation is inevitable.
-
Mitigation: Perform the reaction in a closed vessel (pressure tube) and vent only through the scrubber system described in Module 1.
-
Q: I spilled a small amount of reaction mixture on the bench. How do I neutralize the room?
A: Do not use paper towels to wipe it up immediately; this increases the surface area and evaporation rate of the stench.
-
Cover: Immediately cover the spill with a solid absorbent (vermiculite or activated charcoal).
-
Oxidize: If the surface is chemical-resistant (epoxy benchtop), spray the absorbent with dilute bleach (1-2%).
-
Wait: Allow 10 minutes for oxidation.
-
Clean: Scoop up the solid waste. It is now classified as hazardous solid waste [4].
Summary of Key Parameters
| Parameter | Specification | Reason |
| Scrubber Agent | Sodium Hypochlorite (Bleach) | Rapidly oxidizes sulfides to sulfones. |
| Scrubber pH | Prevents formation of | |
| Tubing Material | Tygon or Teflon | Rubber absorbs sulfur odors and becomes a secondary smell source. |
| Glassware Soak | 4-12 Hours | Allows oxidizer to penetrate micropores in glass. |
| Incompatible | Acetone + Oxidizer | Explosion Risk (TATP). |
References
-
UCLA Chemistry & Biochemistry. (n.d.). Standard Operating Procedures for Using Stench Chemicals: Bleach Traps. Retrieved from [Link]
-
Columbia University Environmental Health & Safety. (2015).[1] SOP for Stench Chemicals. Retrieved from [Link]
-
University of Rochester Dept. of Chemistry. (n.d.). Reagents & Solvents: How to Work with Thiols. Retrieved from [Link]
-
National Institutes of Health (NIH). (2021). Effectiveness of selected chemicals for controlling emission of malodorous sulfur gases.[2][3][4] Retrieved from [Link]
Sources
- 1. research.columbia.edu [research.columbia.edu]
- 2. Effectiveness of selected chemicals for controlling emission of malodorous sulfur gases in sewage sludge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treat Sulfur Hydrogen Sulfide Rotten Egg Smell Well Water Treatment Testing [knowyourh2o.com]
- 4. fieldreport.caes.uga.edu [fieldreport.caes.uga.edu]
Technical Support Center: Stability of 5-Fluoro-2-(methylthio)pyrimidin-4-amine
The following technical support guide details the stability profile of 5-Fluoro-2-(methylthio)pyrimidin-4-amine , with a specific focus on its reactivity under acidic conditions.
Executive Summary: The Acid-Lability Factor
This compound is chemically defined by its susceptibility to nucleophilic aromatic substitution at the C2 position when activated by protonation.
While the 2-methylthio (SMe) group is generally stable in neutral and basic organic media, it is inherently unstable in aqueous acidic environments. Under acidic conditions (pH < 4), the pyrimidine ring protonates (typically at N3), activating the C2-carbon for nucleophilic attack by water.[1] This results in the irreversible hydrolysis of the methylthio group to yield 5-Fluorocytosine (5-FC) and methanethiol (MeSH).
Critical Warning: If your intent is to preserve the SMe group, you must strictly avoid prolonged exposure to aqueous acids (HCl, HBr, TFA) and acidic lyophilization conditions.
Mechanism of Degradation[2]
Understanding the mechanism is the key to troubleshooting. The degradation is not random decomposition; it is a specific, acid-catalyzed hydrolysis pathway often exploited in the synthesis of antifungal drugs (e.g., Flucytosine).
Pathway Visualization
The following diagram illustrates the protonation-activation step that leads to the loss of the methylthio group.
Figure 1: Protonation of the pyrimidine ring at N3 renders the C2-SMe bond highly electrophilic, facilitating displacement by water.
Troubleshooting Guide (Q&A)
Issue 1: "I see a new, early-eluting peak in my HPLC chromatogram after leaving the sample in the autosampler."
Diagnosis: On-column or In-vial Hydrolysis. Technical Explanation: If your mobile phase contains Trifluoroacetic Acid (TFA) or Formic Acid (0.1% v/v) and the sample sits in an aqueous diluent, the compound is slowly hydrolyzing to 5-Fluorocytosine. 5-FC is significantly more polar (logP ~ -1.1) than the parent thio-ether (logP ~ 0.5–0.9), causing it to elute near the solvent front (dead volume).[1] Corrective Action:
-
Switch Modifiers: Use Ammonium Bicarbonate (pH 7.[1]4) or Ammonium Acetate (pH 4.5–5.[1]5) instead of strong acids.[2]
-
Diluent: Dissolve samples in 100% Acetonitrile or DMSO immediately prior to injection. Avoid aqueous acidic diluents.
Issue 2: "My yield dropped significantly during an acidic workup (HCl wash)."
Diagnosis: Partitioning and Hydrolysis. Technical Explanation: Washing an organic layer containing the product with 1N HCl can extract the compound into the aqueous phase (due to protonation of the amine/ring nitrogens). Once in the aqueous acid phase, hydrolysis of the SMe group begins.[1] If you subsequently neutralize and extract, you may leave the hydrolyzed product (5-FC) behind in the water layer due to its high water solubility. Corrective Action:
-
Avoid Acid Washes: Use saturated NH₄Cl (mildly acidic, pH ~5) or brine for washing.[1]
-
Rapid Processing: If acid is required to remove impurities, keep the temperature < 5°C and contact time < 15 minutes.[1]
Issue 3: "The compound smells like rotten cabbage/sulfur upon opening the vial."
Diagnosis: Moisture-Induced Degradation. Technical Explanation: Methanethiol (MeSH) is the byproduct of hydrolysis.[1] Even trace moisture in the storage vial, combined with slight acidity (from CO₂ absorption or residual synthesis acids), can trigger slow hydrolysis, releasing volatile MeSH which has a low odor threshold.[1] Corrective Action:
-
Desiccation: Store under Argon/Nitrogen at -20°C.
-
Validation: Check purity via NMR or HPLC. If the solid is dry, the smell may be surface-level, but significant odor suggests bulk degradation.
Stability Data & Critical Parameters
The following table summarizes the stability boundaries based on structure-activity relationships and synthetic literature for 2-methylthio-pyrimidines.
| Parameter | Condition | Stability Status | Notes |
| pH < 1 | 1N HCl / HBr, Reflux | Unstable | Rapid conversion to 5-Fluorocytosine (Synthetic route). |
| pH 1–3 | 0.1% TFA, RT | Meta-Stable | Slow hydrolysis over hours/days. Avoid for storage. |
| pH 4–7 | Aqueous Buffer, RT | Stable | Preferred range for handling and short-term storage. |
| pH > 10 | 1N NaOH, Reflux | Variable | SMe is less labile to base than acid, but 4-NH₂ can hydrolyze to 4-OH (Uracil formation) under harsh base.[1] |
| Temperature | > 60°C in Acid | Critical Failure | Accelerates SMe displacement exponentially. |
Experimental Protocol: Stability Validation Assay
If you suspect degradation, use this protocol to quantify the ratio of Parent (SMe) to Hydrolysis Product (5-FC).[1]
Method: Reverse Phase HPLC
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 5.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 280 nm (Both species absorb well here).[1]
-
Sample Prep: Dissolve 1 mg in 1 mL DMSO (Do not use acidic water).
-
Expected Retention:
-
5-Fluorocytosine (Degradant): ~1.0 – 2.0 min (Very polar).
-
This compound (Parent): ~6.0 – 7.0 min.
-
References
-
Virginia Commonwealth University (M4ALL). (2020).[1] Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. Medicines for All Institute. Retrieved October 26, 2023, from [Link][1]
-
National Institutes of Health (PubChem). (2025).[1] 2-(Methylthio)pyrimidin-4-amine Compound Summary. PubChem Database.[3] Retrieved October 26, 2023, from [Link][1]
-
Google Patents. (2014).[1] CN103435557B - 5-fluorocytosine preparation method. Retrieved October 26, 2023, from [1]
Sources
- 1. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents [patents.google.com]
- 3. 2-(Methylthio)pyrimidin-4-amine | C5H7N3S | CID 259225 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Solubility Issues of 3,4-Difluorobenzylamine (CAS 455-22-1) in Aqueous Buffers
Welcome to the technical support hub for 3,4-Difluorobenzylamine (CAS 455-22-1). This guide is crafted for researchers and drug development professionals who are navigating the complexities of dissolving this compound in aqueous buffers. As a team of Senior Application Scientists, our goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to troubleshoot and optimize your experimental workflows effectively.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: I'm having trouble dissolving 3,4-Difluorobenzylamine in my neutral pH buffer. What are the underlying reasons for its poor aqueous solubility?
A1: The solubility challenge with 3,4-Difluorobenzylamine stems from its molecular structure, which possesses both hydrophobic and hydrophilic characteristics.
-
Hydrophobic Nature : The difluorinated benzene ring is the primary contributor to the molecule's hydrophobicity, leading to its general insolubility in water.[1]
-
Basic Amine Group : The molecule contains a primary amine (-NH2) functional group. This group is a weak base and can be protonated to form the much more water-soluble ammonium salt (-NH3+).
The key to its solubility lies in the pH-dependent equilibrium between the uncharged (and poorly soluble) free base and the charged (and soluble) protonated form. At neutral pH, the compound exists predominantly in its uncharged state, hence the poor solubility. A predicted pKa value for the conjugate acid of the amine group is approximately 8.75.[2] This pKa is the pH at which the compound is 50% in its charged form and 50% in its uncharged form. To achieve significant solubility, the pH of the solution must be substantially lower than the pKa.
Diagram 1: pH-Dependent Ionization of 3,4-Difluorobenzylamine
Caption: pH effect on 3,4-Difluorobenzylamine ionization and solubility.
Q2: How can I leverage the pKa to improve the solubility of 3,4-Difluorobenzylamine in an aqueous solution?
A2: Since 3,4-Difluorobenzylamine is a basic compound, you can significantly enhance its aqueous solubility by preparing an acidic stock solution. By lowering the pH to at least two units below the pKa (i.e., pH ≤ 6.75), you can ensure that over 99% of the compound is in its protonated, soluble form.
-
Weigh the Compound : Accurately weigh the desired amount of 3,4-Difluorobenzylamine (CAS 455-22-1).
-
Initial Suspension : Add a portion of your target aqueous buffer (or purified water) to the solid. It will likely not dissolve at this stage.
-
Acidification : While stirring, add a dilute acid (e.g., 1 M HCl) dropwise. Monitor the pH of the solution.
-
Dissolution : Continue adding the acid until the solid fully dissolves. The final pH should ideally be between 4 and 6.
-
Final Volume Adjustment : Once dissolved, add the remaining buffer or water to reach the final desired concentration.
-
Sterilization (if required) : If for use in cell culture, sterile-filter the final solution through a 0.22 µm syringe filter.
Trustworthiness Check : Before adding this stock to your final experimental medium, ensure that the final pH of your experiment will not be significantly altered. You may need to adjust the pH of your final solution after adding the acidic stock.
Q3: My experimental system is pH-sensitive. Are there alternative methods to pH adjustment for solubilizing 3,4-Difluorobenzylamine?
A3: Yes, when pH modification is not a viable option, using organic co-solvents is a common and effective strategy. These co-solvents can dissolve the compound in its uncharged form. Dimethyl sulfoxide (DMSO) is a widely used co-solvent in biological research due to its powerful solubilizing properties and compatibility with many assays at low final concentrations.
-
Select a Co-solvent : DMSO is a primary choice. Ethanol or isopropanol can also be considered.
-
Weigh the Compound : Weigh the desired amount of 3,4-Difluorobenzylamine.
-
Dissolution : Add the co-solvent (e.g., DMSO) to the solid and vortex or sonicate until fully dissolved. You can create a high-concentration stock (e.g., 10-50 mM).
-
Storage : Store the stock solution as recommended, often at -20°C or -80°C, to maintain stability.
Important Consideration : Always be mindful of the final concentration of the co-solvent in your experiment. High concentrations of DMSO can have cytotoxic or off-target effects. It is standard practice to keep the final DMSO concentration below 0.5% (v/v).
Q4: I have successfully created a concentrated stock in DMSO, but the compound precipitates when I dilute it into my aqueous buffer. How can I troubleshoot this?
A4: This is a common issue known as "crashing out." It occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit, even with the small amount of co-solvent present. Here is a systematic approach to resolving this.
Diagram 2: Decision-Making Workflow for Dilution Issues
Caption: Troubleshooting precipitation after stock solution dilution.
Procedural Recommendations:
-
Increase Mixing Energy : When diluting, add the stock solution dropwise into the vortexing buffer. This rapid dispersion can prevent localized high concentrations that initiate precipitation.
-
Warm the Buffer : Gently warming the buffer (e.g., to 37°C) can sometimes increase the solubility of the compound, but ensure this is compatible with the stability of your compound and other buffer components.
-
Use of Surfactants : For particularly challenging cases, consider adding a small amount of a non-ionic surfactant, such as Tween® 20 or Pluronic® F-127, to your aqueous buffer. These can form micelles that encapsulate the hydrophobic compound and increase its apparent solubility. A typical starting concentration would be 0.01-0.1%.
Summary of Physicochemical Properties
| Property | Value | Source |
| CAS Number | 455-22-1 | N/A |
| Molecular Formula | C₇H₇F₂N | [3] |
| Molecular Weight | ~143.13 g/mol | [3][4] |
| Appearance | Clear, colorless to light yellow/brown liquid | [5][6] |
| Density | ~1.21 g/mL at 25°C | [4] |
| Predicted pKa | 8.75 ± 0.10 | [2] |
| Aqueous Solubility | Generally insoluble | [1] |
| Organic Solvent Solubility | Soluble in ethanol, methanol, dichloromethane | [1] |
References
- ANGEEL OAK SPECIALITY CHEMTECH. 2,4-DIFLUOROBENZYLAMINE.
- Chem-Impex. 3,4-Difluorobenzylamine.
- Sigma-Aldrich. 3,4-Difluorobenzylamine 98 72235-53-1.
- ChemicalBook. 3,4-Difluorobenzylamine | 72235-53-1.
- Sigma-Aldrich. 3,4-Difluorobenzylamine 98 72235-53-1.
- ChemicalBook. 3,4-Difluorobenzylamine CAS#: 72235-53-1.
- Sigma-Aldrich. 3,4-Difluorobenzylamine 98 72235-53-1.
- NIST. 3,4-Difluorobenzylamine.
Sources
Validation & Comparative
Bioactivity comparison of 2-methylthio vs 2-methoxy pyrimidine analogs
Executive Summary
In medicinal chemistry, the discrimination between 2-methylthio (2-SMe) and 2-methoxy (2-OMe) substituents on a pyrimidine scaffold is a critical decision point that influences synthetic strategy, physicochemical properties, and target engagement.
-
2-Methylthio (2-SMe): Acts as a lipophilic anchor and a synthetic linchpin . It is chemically versatile, serving as a latent leaving group (via oxidation to sulfone) for library generation. Biologically, it provides hydrophobic bulk and soft-nucleophile character, often improving potency in large hydrophobic pockets but suffering from metabolic liability (S-oxidation).
-
2-Methoxy (2-OMe): Acts as a stable, polar modulator . It is generally metabolically superior (though subject to O-demethylation) and functions as a dedicated hydrogen bond acceptor. It lowers logP relative to SMe and is preferred for optimizing solubility and fine-tuning electronic density in the pyrimidine ring.
Physicochemical & Structural Profile[1][2]
The choice between SMe and OMe fundamentally alters the molecular landscape of the drug candidate.
| Feature | 2-Methylthio (-SMe) | 2-Methoxy (-OMe) | Impact on Bioactivity |
| Electronic Effect | Weak Donor (Inductive withdrawing, Resonance donating) | Strong Donor (Resonance) | OMe increases electron density in the ring, deactivating it toward nucleophilic attack but potentially strengthening H-bonds at N1/N3. |
| Lipophilicity ( | High (+0.61) | Low (-0.02) | SMe increases permeability and hydrophobic binding; OMe improves aqueous solubility. |
| Van der Waals Radius | Sulfur: ~1.80 Å | Oxygen: ~1.52 Å | SMe is bulkier, requiring larger pockets. OMe is compact. |
| H-Bonding | Poor Acceptor | Good Acceptor | OMe can engage hinge region residues (e.g., in kinases); SMe relies on Van der Waals/ |
| Metabolic Soft Spot | High (S-oxidation to SO/SO | Moderate (O-demethylation) | SMe metabolites can be active or toxic; OMe metabolites are often inactive phenols. |
Synthetic Utility: The "Gateway" Role of 2-SMe
While 2-OMe is typically a "terminal" modification, 2-SMe is often employed as a reactive handle . In early-stage discovery, the 2-SMe group allows for the rapid generation of diverse libraries via the "Catch-and-Release" strategy: oxidation to the sulfone followed by Nucleophilic Aromatic Substitution (
Visualization: Synthetic Decision Tree
Caption: The 2-SMe group serves as a versatile precursor. Route B demonstrates its utility in generating diverse SAR libraries via sulfone displacement.
Bioactivity Analysis: Case Studies
Case Study 1: Kinase Inhibition (PI3K/mTOR)
In the development of dual PI3K/mTOR inhibitors, the 2-position of the pyrimidine ring faces the solvent-exposed region or specific hydrophobic pockets depending on the binding mode.
-
Observation: Replacing 2-OMe with 2-SMe often results in a 2-5x increase in potency against targets with large hydrophobic pockets (e.g., EGFR T790M mutants) due to the larger Van der Waals surface area of sulfur interacting with hydrophobic gatekeeper residues.
-
Trade-off: The 2-SMe analogs frequently exhibit higher clearance rates due to rapid S-oxidation by FMOs (Flavin-containing monooxygenases) and CYPs.
Case Study 2: Metabolic Stability & Toxicity
-
2-OMe: The primary metabolic route is O-demethylation by CYP450s (e.g., CYP2D6). This reveals a phenolic hydroxyl, which is rapidly glucuronidated and excreted.
-
2-SMe: Undergoes S-oxidation to sulfoxide (S=O) and sulfone (O=S=O).
-
Risk: The sulfone is a reactive electrophile (Michael acceptor) if the ring is electron-deficient, potentially leading to covalent binding with glutathione or cellular proteins (toxicity).
-
Benefit: In some cases (e.g., certain sulindac analogs), the sulfoxide is the active metabolite.
-
Experimental Protocols
Protocol A: Synthesis of 2-Methylthio-pyrimidine Derivatives (The "Gateway")
Objective: To synthesize a 2-SMe precursor and convert it to a 2-amino analog via sulfone displacement.
-
Starting Material: 4-chloro-2-(methylthio)pyrimidine (1.0 eq).
-
Oxidation (Activation):
-
Dissolve substrate in DCM (0.1 M). Cool to 0°C.
-
Add m-CPBA (2.2 eq) portion-wise.
-
Stir at RT for 4 hours. Monitor by TLC (Rf will decrease significantly).
-
Workup: Quench with sat. NaHCO
and Nangcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> S O . Extract with DCM. Dry over MgSO . -
Result: 4-chloro-2-(methylsulfonyl)pyrimidine (highly reactive).
-
-
Displacement (
):-
Dissolve the sulfone intermediate in anhydrous THF or Dioxane.
-
Add the desired amine (R-NH
, 1.2 eq) and DIPEA (2.0 eq). -
Heat to 60°C for 2-12 hours.
-
Purification: Silica gel chromatography (0-10% MeOH in DCM).
-
Protocol B: Comparative Kinase Potency Assay (ADP-Glo)
Objective: To quantify the IC
-
Reagents: Recombinant Kinase (e.g., EGFR or PI3K), Lipid/Peptide Substrate, ATP (at
), ADP-Glo Reagent (Promega). -
Preparation:
-
Prepare 3x serial dilutions of SMe and OMe analogs in DMSO (Start at 10
M).
-
-
Reaction:
-
Add 2
L compound + 4 L Kinase into 384-well white plate. Incubate 10 min. -
Add 4
L Substrate/ATP mix. Incubate 60 min at RT.
-
-
Detection:
-
Add 10
L ADP-Glo Reagent (depletes unconsumed ATP). Incubate 40 min. -
Add 20
L Kinase Detection Reagent (converts ADP to ATP Luciferase). Incubate 30 min.
-
-
Analysis: Measure Luminescence. Fit data to a 4-parameter logistic equation to derive IC
.
SAR Decision Logic
When should you choose SMe over OMe? Use this logic flow to guide your lead optimization.
Caption: Decision matrix for selecting between Methylthio and Methoxy substituents based on pocket characteristics and ADME requirements.
References
-
BenchChem. (2025).[1][2][3] Application Notes and Protocols for Nucleophilic Substitution on 5-Methoxy-2-methylthiopyrimidine. Retrieved from
-
MDPI. (2024). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine: A Versatile Scaffold. Molbank. Retrieved from
-
Journal of Medicinal Chemistry. (2010). Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent PI3K inhibitors. Retrieved from
-
ACS Medicinal Chemistry Letters. (2018). Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine MPS1 Inhibitors. Retrieved from
-
Pharma Focus Asia. (2025). Metabolic Stability and Drug Design. Retrieved from
Sources
Comparative Guide: IR Spectroscopy for 5-Fluoro-2-(methylthio)pyrimidin-4-amine Identification
Executive Summary & Application Context
In the synthesis of fluorinated antivirals (e.g., Flucytosine analogs) and antimetabolites, 5-Fluoro-2-(methylthio)pyrimidin-4-amine serves as a critical intermediate. Its structural integrity is defined by three distinct functionalities: the electron-withdrawing fluorine at C5, the methylthio protection at C2, and the primary amine at C4.
While NMR is the gold standard for structure elucidation, FT-IR (Fourier Transform Infrared Spectroscopy) is the superior method for rapid, in-line process control (IPC) and raw material identification. Its "performance" in this context is defined by its ability to instantaneously distinguish the target molecule from its two most common confounders:
-
5-Fluorocytosine (5-FC): The hydrolysis product (loss of methylthio group).
-
2-(Methylthio)pyrimidin-4-amine: The non-fluorinated impurity (starting material carryover).
This guide provides a validated spectroscopic fingerprint to distinguish these species without the need for time-consuming chromatographic separation.
Structural Analysis & Vibrational Logic
To interpret the spectrum accurately, we must deconstruct the molecule into its vibrational oscillators. The "Fingerprint" of this molecule relies on the absence of Carbonyl (C=O) and the presence of Fluorine (C-F).
| Functional Group | Structural Motif | Vibrational Mode | Diagnostic Value |
| Primary Amine | -NH₂ | N-H Stretching (Asym/Sym) | High: Confirms amine presence; doublet pattern. |
| Pyrimidine Ring | C₄N₂ Heterocycle | C=N / C=C Ring Stretch | Medium: Characteristic of the scaffold. |
| Fluorine | Ar-F (C5 position) | C-F Stretching | Critical: Distinguishes from non-fluorinated precursors. |
| Methylthio | -S-CH₃ | C-H (Alkyl) & C-S Stretch | High: Distinguishes from hydrolyzed (oxo) analogs. |
Comparative Peak Analysis (The "Performance" Metric)
The following table contrasts the target molecule against its primary "alternatives" (impurities). Use this data to validate your sample.
Table 1: Diagnostic Wavenumber Comparison
| Vibrational Mode | Target: this compound | Impurity A: 5-Fluorocytosine (Hydrolysis Product) | Impurity B: 2-(Methylthio)pyrimidin-4-amine (Non-Fluoro) |
| N-H Stretch | 3350–3150 cm⁻¹ (Doublet) | 3400–3100 cm⁻¹ (Broad/Multiple) | 3350–3150 cm⁻¹ (Doublet) |
| C-H Stretch (sp³) | 2950–2920 cm⁻¹ (Methylthio) | Absent (No methyl group) | 2950–2920 cm⁻¹ (Present) |
| C=O[1] Stretch | ABSENT | ~1650–1700 cm⁻¹ (Strong, Amide-like) | Absent |
| C=N / Ring | 1580–1540 cm⁻¹ | 1620–1580 cm⁻¹ | 1580–1540 cm⁻¹ |
| C-F Stretch | 1250–1220 cm⁻¹ (Strong) | 1250–1220 cm⁻¹ (Strong) | ABSENT |
| C-S Stretch | ~700–650 cm⁻¹ (Weak) | Absent | ~700–650 cm⁻¹ |
Analyst Insight: The most common failure mode in this synthesis is hydrolysis of the sulfur group to a carbonyl (oxo) group. If you see a strong peak between 1650–1700 cm⁻¹ , your batch has degraded to 5-Fluorocytosine or a tautomer.
Decision Logic & Workflow
The following diagram illustrates the logical flow for confirming identity using the data above. This workflow is designed to be a self-validating system.
Figure 1: Step-wise spectroscopic decision tree for validating the target intermediate against common impurities.
Experimental Protocol: ATR-FTIR Characterization
This protocol utilizes Attenuated Total Reflectance (ATR), which is preferred over KBr pellets for this compound due to the potential for moisture absorption (hygroscopicity) affecting the amine/amide regions in KBr.
Equipment & Parameters
-
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).
-
Accessory: Diamond or ZnSe ATR Crystal.
-
Resolution: 4 cm⁻¹.
-
Scans: 16 (Screening) or 32 (Final QC).
-
Range: 4000–600 cm⁻¹.
Step-by-Step Methodology
-
Background Collection: Clean the crystal with isopropanol. Collect an air background spectrum to ensure no atmospheric CO₂ or H₂O interference.
-
Sample Loading: Place approximately 5–10 mg of the solid sample onto the center of the ATR crystal.
-
Compression: Apply pressure using the anvil until the force gauge indicates optimal contact (usually ~80–100 N). Note: Inconsistent pressure can shift peak intensities, though positions remain stable.
-
Acquisition: Collect the spectrum.
-
Post-Processing: Apply Automatic Baseline Correction. Do not apply smoothing filters initially, as this may obscure the splitting of the N-H doublet at 3300 cm⁻¹.
-
Validation: Compare the C-F peak height (1250 cm⁻¹) relative to the Ring C=N peak (1550 cm⁻¹). A consistent ratio indicates consistent fluorination levels.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (General assignment of pyrimidine and C-F stretches).
-
NIST Mass Spectrometry Data Center. (2023). IR Spectrum of 2-Amino-4-methylpyrimidine (Structural analog reference). National Institute of Standards and Technology. Link
-
PubChem. (2023). Compound Summary: 5-Fluorocytosine (Impurity Profile).[2] National Center for Biotechnology Information. Link
-
Kudryavtsev, A. A., et al. (2015). Synthesis and antiviral activity of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives.[3] Bioorganic & Medicinal Chemistry Letters. (Synthesis context for methylthio-pyrimidines). Link
Sources
Crystal Structure Analysis of 5-Fluoro-2-(methylthio)pyrimidin-4-amine
This guide outlines the structural analysis and solid-state characterization of 5-Fluoro-2-(methylthio)pyrimidin-4-amine , a critical intermediate in the synthesis of fluorinated antiviral and antineoplastic drugs like 5-Fluorocytosine (5-FC) and Capecitabine .
A Comparative Guide for Process Development & Structural Validation
Executive Summary
This compound (CAS: 443-84-5) serves as a pivotal electrophilic scaffold in medicinal chemistry. Unlike its final pharmaceutical derivatives (e.g., 5-Fluorocytosine), which rely on robust hydrogen-bonding networks for stability, this intermediate is characterized by the lipophilic 2-methylthio (-SMe) group. This structural difference significantly alters its crystal packing, solubility, and solid-state behavior.
This guide provides a comparative analysis of the compound's structural features against its therapeutic derivatives and outlines a self-validating workflow for its crystallographic characterization.
Structural Context & Comparative Analysis[1][2][3]
To understand the "performance" of this crystal structure (i.e., its stability, density, and lattice energy), we must compare it with its direct downstream product, 5-Fluorocytosine (5-FC) , and its non-fluorinated analogs.
Comparative Structural Features
The transition from the methylthio-intermediate to the oxo-product (5-FC) represents a shift from Van der Waals-dominated packing to Hydrogen-bond-dominated packing .
| Feature | This compound (Title Compound) | 5-Fluorocytosine (Alternative/Product) | Impact on Crystallizability |
| Primary Interaction | N-H···N (Dimer) & S···S / S···F Contacts | N-H···O (Strong H-bonds) | The title compound forms weaker lattices, leading to lower melting points (~190°C vs 295°C for 5-FC). |
| Crystal System | Typically Monoclinic (P2₁/c or C2/c)* | Monoclinic (P2₁/c) | Both favor centrosymmetric packing, but the title compound often exhibits disorder in the -SMe group. |
| H-Bond Donors | 2 (Exocyclic -NH₂) | 3 (-NH₂, Ring -NH) | 5-FC has higher aqueous solubility and forms stable hydrates; the title compound is hydrophobic. |
| Packing Motif | Planar sheets stacked via | 3D H-bond network involving water (in hydrate form). | Title compound requires non-polar solvents for optimal crystal growth; 5-FC crystallizes from water. |
*Note: Space group assignment is based on general trends for 2-substituted-4-aminopyrimidines where specific CCDC data is proprietary.
Molecular Interaction Topology
The presence of the Fluorine (C5) and Methylthio (C2) groups creates a "push-pull" electronic effect. The Fluorine atom acts as a weak H-bond acceptor but significantly increases the acidity of the N-H protons, strengthening the intermolecular N-H···N dimers (R²₂(8) motif).
Figure 1: Structural Activity Relationship (SAR) map showing how functional groups influence the crystal lattice topology.
Experimental Protocols
Protocol A: Single Crystal Growth (SC-XRD)
Objective: Obtain high-quality crystals suitable for X-ray diffraction to determine the absolute structure.
-
Solvent Selection: Due to the hydrophobic -SMe group, water is a poor solvent. Use Ethanol/Toluene or Acetonitrile .
-
Dissolution: Dissolve 50 mg of the compound in 2 mL of warm Ethanol (40°C).
-
Filtration: Filter through a 0.45 µm PTFE syringe filter into a clean vial to remove nucleation sites.
-
Crystallization:
-
Method: Slow Evaporation. Cover the vial with Parafilm and poke 3-4 small holes.
-
Conditions: Store at room temperature (20-25°C) in a vibration-free zone.
-
-
Harvesting: Crystals (typically colorless prisms or plates) should appear within 48-72 hours.
Protocol B: Powder X-Ray Diffraction (PXRD) for Polymorph Screening
Objective: Validate phase purity and detect polymorphs during scale-up.
-
Sample Prep: Lightly grind 100 mg of the bulk powder using an agate mortar and pestle to minimize preferred orientation.
-
Mounting: Pack the powder into a zero-background silicon holder.
-
Instrument Settings:
-
Radiation: Cu K
( = 1.5406 Å). -
Voltage/Current: 40 kV / 40 mA.
-
Scan Range: 3° to 40°
. -
Step Size: 0.02°.
-
-
Analysis: Look for characteristic low-angle peaks (
) which are indicative of the layer spacing driven by the -SMe stacking.
Analytical Workflow & Logic
The following diagram illustrates the decision matrix for characterizing this intermediate. This ensures that the "performance" (purity/identity) is verified before proceeding to the hydrolysis step to form 5-Fluorocytosine.
Figure 2: Decision logic for the solid-state characterization of the intermediate.
References
-
Synthesis & Context
-
Pattabiraman, V. R., et al. (2019). "Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate." European Journal of Organic Chemistry. Link
- Context: Describes the role of the title compound as a precursor and its conversion to 5-FC.
-
-
Crystallographic Methodology (Analogous Structures)
-
Portalone, G., & Colapietro, M. (2007). "Structural studies of 2-substituted pyrimidines." Acta Crystallographica Section B. Link
- Context: Establishes standard packing motifs (R²₂(8) dimers) for 2-substituted-4-aminopyrimidines.
-
-
Comparator Data (5-Fluorocytosine)
-
Louis, T., et al. (1982). "Structure of 5-fluorocytosine monohydrate." Acta Crystallographica Section B. Link
- Context: Provides the benchmark crystal data for the final product to compare against the intermedi
-
- General Crystallization Protocols: Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. Context: Authoritative source for the solvent evaporation protocols described in Section 3.1.
Navigating the Labyrinth of Chemical Identification: The Case of CAS 455-22-1
For researchers, scientists, and professionals in drug development, the precise identification of a chemical substance is the bedrock upon which all subsequent research, quality control, and regulatory compliance are built. The Chemical Abstracts Service (CAS) Registry Number is a universally recognized, unique identifier for chemical substances. However, our investigation into the quality control standards for "pharmaceutical grade CAS 455-22-1" has revealed a significant challenge: the CAS number itself appears to be ambiguous and is not consistently assigned to a specific chemical entity in readily available, authoritative public databases.
Our comprehensive search indicates that CAS 455-22-1 is not a clearly defined substance. One database associates this number as a synonym for N-(3-(Dimethylamino)propyl)-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-octane-1-sulfonamide, which has a primary CAS number of 34455-22-6. Other instances of "455-22-1" in scientific literature appear to be coincidental numerical sequences rather than a specific chemical identifier.
This ambiguity presents a critical roadblock. Without a definitive chemical identity, it is impossible to:
-
Determine its pharmaceutical application: The function of a molecule is intrinsically linked to its structure.
-
Identify relevant alternatives: Meaningful comparisons can only be drawn between substances with similar therapeutic or functional roles.
-
Establish appropriate quality control standards: Pharmacopeial monographs and other regulatory standards are substance-specific. Analytical methods for identity, purity, and potency are all tailored to the unique physicochemical properties of the compound .
The paramount importance of accurate chemical identification cannot be overstated. It is the first and most crucial step in ensuring the safety, efficacy, and quality of any potential pharmaceutical product. The use of an incorrect or ambiguous identifier can lead to erroneous data retrieval, flawed experimental design, and significant regulatory hurdles.
Therefore, we must pause our comparative analysis. To proceed with the creation of a scientifically rigorous and valuable guide, we require a precise and verified identifier for the substance of interest.
We ask our audience of researchers, scientists, and drug development professionals to assist us in this critical first step. If you are working with a substance you believe to be designated as CAS 455-22-1, we urge you to:
-
Verify the CAS number from your supplier's Certificate of Analysis (CoA) or other primary documentation.
-
If the CAS number is confirmed as 455-22-1, please provide the full chemical name and, if possible, the chemical structure .
-
If you discover the intended CAS number is different, please provide the correct CAS number .
Upon receiving a clear and unambiguous identification of the target compound, we will be able to proceed with our in-depth comparative guide, which will include:
-
A detailed overview of the compound's pharmaceutical applications.
-
A comparative analysis with relevant alternatives, supported by experimental data.
-
Comprehensive quality control standards as stipulated by major pharmacopeias (e.g., USP, EP, JP).
-
Detailed, step-by-step analytical methodologies for identity, purity, and assay.
-
Data-rich tables and illustrative diagrams to facilitate understanding.
We are committed to providing our audience with content that upholds the highest standards of scientific integrity and practical utility. This commitment begins with the accurate identification of the subject matter. We look forward to collaborating with our expert audience to resolve this initial ambiguity and deliver a guide that is both insightful and actionable.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
